2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Overview
2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available chemical and physical properties of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and specific biological activity data for this particular compound are limited in publicly accessible resources. This document presents the available data and offers context based on the broader class of 1,6-naphthyridine derivatives.
Core Chemical Properties
2-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic aromatic compounds containing two nitrogen atoms. The 1,6-naphthyridine scaffold is one of several isomers of pyridopyridine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.19 g/mol | [1][2] |
| CAS Number | 387350-63-2 | [1][2] |
| Melting Point | 267-269 °C | [2] |
| Physical Appearance | Solid | [3] |
| Purity | Typically ≥95.0% | [3] |
| InChI Key | QPJMZENOEJWDKD-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
One common approach to forming the 1,6-naphthyridine ring system is through acid-mediated intramolecular Friedel-Crafts-type reactions.[4] For instance, a mild and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines involves the CF₃SO₃H- or H₂SO₄-mediated cycloaromatisation of 4-(arylamino)nicotinonitriles.[4] Another strategy involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions.[5]
A plausible synthetic pathway for 2-Methyl-1,6-naphthyridine-3-carboxylic acid could conceptually involve the following steps, though this is a generalized representation and not a validated experimental protocol.
Caption: Generalized synthetic workflow for a 1,6-naphthyridine carboxylic acid.
Spectroscopic Data
Comprehensive and assigned ¹H and ¹³C NMR spectra for 2-Methyl-1,6-naphthyridine-3-carboxylic acid are not available in the public domain. For related naphthyridine structures, the chemical shifts of the ring protons are typically found in the aromatic region of the ¹H NMR spectrum. The carboxylic acid proton would be expected to appear as a broad singlet at a downfield chemical shift.
In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would resonate in the aromatic region, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift, generally in the range of 160-185 ppm.[6][7][8]
Biological Activity and Potential Applications
While there is no specific pharmacological data for 2-Methyl-1,6-naphthyridine-3-carboxylic acid, the broader class of 1,6-naphthyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.[4][5]
Derivatives of the 1,6-naphthyridine scaffold have been investigated for a range of therapeutic applications, including as:
-
Inhibitors of HIV integrase[5]
-
Phosphodiesterase 10A (PDE10A) inhibitors[5]
-
Kinase inhibitors (e.g., FGFR, c-met, SYK, CDK8/19)[5]
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Pan-JAK inhibitors for inflammatory conditions[5]
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Anticancer agents[9]
The mechanism of action for many biologically active naphthyridines, particularly those with a 4-oxo-3-carboxylic acid motif, involves the inhibition of type II topoisomerases like DNA gyrase, thereby interfering with bacterial DNA replication.[10] It is plausible that 2-Methyl-1,6-naphthyridine-3-carboxylic acid could be explored for similar activities, though experimental validation is required.
The following diagram illustrates a general workflow for screening the biological activity of a novel naphthyridine compound.
Caption: A typical workflow for the biological evaluation of new chemical entities.
Conclusion
2-Methyl-1,6-naphthyridine-3-carboxylic acid is a chemical compound for which basic physicochemical properties are known. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Researchers interested in this molecule may need to undertake de novo synthesis and characterization. The broader family of 1,6-naphthyridines demonstrates a wide range of promising biological activities, suggesting that this particular compound could be a candidate for further investigation in drug discovery programs.
References
- 1. 2-Methyl-1,6-naphthyridine-3-carboxylic acid [oakwoodchemical.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 2-Methyl-1,6-naphthyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
